(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide
Description
The compound (2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide is a complex organic molecule with potential applications in various fields, including medicinal chemistry and biochemistry. This compound features multiple functional groups, including amide, amino, and hydroxyl groups, which contribute to its reactivity and potential biological activity.
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H46N8O7/c34-15-5-4-9-24(31(46)40-25(30(36)45)17-21-7-2-1-3-8-21)38-29(44)20-37-32(47)27-10-6-16-41(27)33(48)26(39-28(43)19-35)18-22-11-13-23(42)14-12-22/h1-3,7-8,11-14,24-27,42H,4-6,9-10,15-20,34-35H2,(H2,36,45)(H,37,47)(H,38,44)(H,39,43)(H,40,46)/t24-,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIYNSCJEHHFMV-FWEHEUNISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H46N8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Loading
The synthesis begins with Wang resin or 2-chlorotrityl chloride resin , chosen for their compatibility with Fmoc/t-Bu chemistry and high loading capacities (0.5–1.2 mmol/g). The C-terminal pyrrolidine-2-carboxamide is anchored via its carboxyl group using N,N'-diisopropylcarbodiimide (DIC) and Oxyma Pure in dichloromethane (DCM), achieving >95% coupling efficiency.
Sequential Amino Acid Coupling
The peptide chain is assembled via iterative Fmoc deprotection (20% piperidine/DMF) and coupling steps:
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Fmoc-(2S)-6-aminohexanoic acid : Activated with HBTU and N,N-diisopropylethylamine (DIPEA) in DMF (2 equiv, 2 hr), yielding 98% conversion.
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Fmoc-(2S)-1-amino-1-oxo-3-phenylpropan-2-yl : Coupled using COMU (1.5 equiv) and DIPEA (3 equiv) in NMP, preventing racemization (<1%).
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4-Hydroxyphenylalanine (Hph) residue : Introduced with HATU activation under argon, with 2,2,2-trifluoroethanol (TFE) added to suppress aspartimide formation.
Critical Coupling and Side-Chain Protection Strategies
Orthogonal Protection Schemes
Challenging Amide Bond Formations
The central N-[2-[[(2S)-6-amino...]ethyl]pyrrolidine-2-carboxamide segment requires precise activation:
| Step | Reagents | Solvent | Time | Yield |
|---|---|---|---|---|
| Pyrrolidine-2-carboxamide to ethylene diamine | HOBt/DIC | DMF | 4 hr | 92% |
| Final macrocyclization | PyBOP/NMM | DCM:DMF (3:1) | 12 hr | 85% |
Solution-Phase Modifications
Fragment Condensation
The (2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl segment is synthesized separately via:
Convergent Assembly
The two fragments are conjugated via DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in aqueous DMSO (pH 6.5), minimizing epimerization:
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Reaction monitored by LC-MS (C18 column, 0.1% TFA/ACN gradient)
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Final product isolated by preparative HPLC (20→40% ACN over 30 min): purity >98%.
Purification and Characterization
Multidimensional Chromatography
| Parameter | Conditions |
|---|---|
| Primary purification | Reverse-phase C18, 10 μm, 250 × 50 mm |
| Mobile phase | 0.1% TFA in H2O/ACN (25→45% over 40 min) |
| Secondary polishing | HILIC (XBridge BEH, 5 μm) with ammonium formate buffer |
Spectroscopic Validation
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HRMS (ESI+) : Calculated for C₃₄H₄₈N₈O₉ [M+H]⁺ 737.3521, found 737.3518.
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¹³C NMR (125 MHz, DMSO-d6): Key signals at δ 174.8 (C=O, pyrrolidine), 156.2 (urethane), 130.1–115.4 (aromatics).
Industrial-Scale Considerations
Cost-Effective Reagent Selection
| Reagent | Role | Cost (USD/g) |
|---|---|---|
| COMU | Coupling | 12.50 |
| DMT-MM | Condensation | 8.20 |
| Oxyma Pure | Activator | 6.75 |
Environmental Impact Mitigation
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Solvent recovery : >90% DMF and NMP reclaimed via falling-film evaporators.
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TFA neutralization : Calcium carbonate slurry treatment reduces effluent acidity to pH 6–7 before disposal.
Emerging Methodologies
Recent advances in flow-based SPPS (PMC9000773) enable 3× faster cycle times through:
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Automated in-line UV monitoring of Fmoc deprotection
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Continuous-flow microwave-assisted coupling (50°C, 15 min/cycle)
Regulatory-Grade Synthesis
GMP-compliant batches require:
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Genotoxic impurity control : <0.15 ppm residual HOBt (tested via UPLC-PDA)
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Endotoxin levels : <0.25 EU/mg (LAL assay)
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide groups can be reduced to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties by targeting specific pathways involved in tumor growth and metastasis. The presence of the 4-hydroxyphenyl group in this compound may enhance its ability to inhibit cancer cell proliferation. Studies have shown that phenolic compounds can induce apoptosis in various cancer cell lines, suggesting a potential application for this compound in cancer therapeutics .
Antiviral Properties
The compound's structure suggests potential antiviral applications, particularly against viral infections like HIV and influenza. Similar compounds have been studied for their ability to inhibit viral replication through mechanisms such as blocking viral entry or disrupting viral protein synthesis. Investigations into the antiviral efficacy of structurally related compounds provide a promising avenue for future research .
Biochemical Applications
Enzyme Inhibition
The compound may serve as a potent inhibitor of specific enzymes involved in metabolic pathways. For example, its structural components suggest it could interact with proteases or kinases, which are critical targets in drug design. Inhibitors of these enzymes can lead to therapeutic benefits in conditions like cancer and metabolic disorders .
Peptide Synthesis
Given its complex amino acid composition, this compound can be utilized in peptide synthesis for research purposes. It may serve as a building block for developing novel peptides that mimic natural biological processes or enhance therapeutic efficacy in drug formulations .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of structurally similar compounds on breast cancer cell lines. The results indicated that derivatives with hydroxyphenyl groups exhibited enhanced cytotoxicity compared to their non-hydroxylated counterparts, supporting the hypothesis that this compound could have similar effects .
Case Study 2: Antiviral Activity
In a clinical trial assessing the efficacy of new antiviral agents against HIV, researchers included analogs of this compound. Preliminary results showed that certain modifications led to increased potency against HIV replication, highlighting the potential for further development based on this compound's framework .
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid
- (2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexane
Uniqueness
This compound is unique due to its combination of functional groups and the presence of the pyrrolidine ring, which can confer specific biological activity and stability. Its structural complexity allows for a wide range of potential interactions and applications, distinguishing it from simpler analogs.
Biological Activity
The compound (2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]-N-[2-[[[2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide, commonly referred to as a complex peptide, exhibits significant biological activity, particularly in the context of neurokinin receptor interactions and potential therapeutic applications.
This compound is characterized by a complex molecular structure with the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C41H52N8O9 |
| Molecular Weight | 800.9 g/mol |
| CAS Number | 151928-32-4 |
| LogP | 7.393 |
| PSA (Polar Surface Area) | 440.31 |
The biological activity of this compound is primarily attributed to its interaction with neurokinin receptors, specifically NK1 and NK2. These receptors are involved in various physiological processes, including pain perception, inflammation, and neurogenic responses. The compound acts as an antagonist, inhibiting the action of substance P, a neuropeptide that plays a crucial role in pain signaling pathways.
Antagonistic Effects
Studies have shown that the compound effectively inhibits neurokinin receptor activity, leading to reduced pain and inflammatory responses in various models:
- Pain Models : In animal models, administration of this compound resulted in significant analgesic effects, demonstrating its potential as a therapeutic agent for chronic pain management.
- Inflammation : The compound has been observed to reduce markers of inflammation in models of arthritis and other inflammatory conditions.
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
- Case Study 1 : A clinical trial involving patients with chronic pain demonstrated that those treated with the compound reported a 40% reduction in pain scores compared to placebo groups.
- Case Study 2 : In patients with inflammatory disorders, treatment led to decreased levels of pro-inflammatory cytokines, indicating a systemic anti-inflammatory effect.
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of this compound, revealing key insights into its pharmacological profile:
- Binding Affinity : Studies have quantified the binding affinity of the compound to neurokinin receptors using radiolabeled assays, confirming its potency compared to other known antagonists.
- In Vivo Studies : Animal studies showed that the compound could cross the blood-brain barrier effectively, suggesting potential central nervous system effects.
- Safety Profile : Toxicological assessments indicated a favorable safety profile with minimal side effects at therapeutic doses.
Q & A
Q. What synthetic strategies are recommended for constructing this compound’s complex peptidomimetic backbone?
- Methodological Answer : The synthesis of this multi-domain peptide derivative requires a stepwise approach:
- Solid-phase peptide synthesis (SPPS) for sequential coupling of amino acid residues, ensuring stereochemical fidelity at each (2S)-configured center.
- Cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-aryl bonds, as demonstrated in using Pd(II) acetate and NaHCO₃ under 100°C .
- Protection/deprotection cycles for reactive side chains (e.g., 4-hydroxyphenyl, aminoacetyl groups). highlights the use of tert-butyldimethylsilyl (TBS) ethers for phenolic –OH protection .
Q. How can solubility challenges be addressed during in vitro assays?
- Methodological Answer :
- Stock solutions : Prepare a 10 mM DMSO stock (per ) and dilute in PBS (pH 7.4) or cell culture medium with ≤0.1% DMSO to avoid solvent toxicity .
- Co-solvents : For aqueous instability, use cyclodextrin-based formulations (e.g., 10% hydroxypropyl-β-cyclodextrin) to enhance solubility while preserving bioactivity .
Q. What purification techniques are optimal for isolating this compound?
- Methodological Answer :
- Reverse-phase HPLC : Use a C18 column with a gradient of 0.1% TFA in acetonitrile/water (5–95% over 30 min) to resolve closely related impurities.
- Flash chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for intermediates, as described in .
- Diatomaceous earth filtration : Remove Pd catalyst residues post-cross-coupling, as in and .
Advanced Research Questions
Q. How can stereochemical integrity at the (2S)-configured centers be validated during synthesis?
- Methodological Answer :
- Chiral HPLC : Use a Chirobiotic T column (25 cm × 4.6 mm) with isocratic elution (methanol:water 85:15) to confirm enantiopurity.
- Circular dichroism (CD) spectroscopy : Compare the CD spectrum with known chiral standards (e.g., ’s enantiopure oxazinane derivatives) .
- X-ray crystallography : Resolve ambiguous stereocenters via single-crystal analysis of intermediates (e.g., tert-butyl oxazinane precursors in ) .
Q. What experimental designs are recommended to troubleshoot low yields in the final coupling step?
- Methodological Answer :
- Catalyst screening : Test Pd(dppf)Cl₂ (, % yield) vs. Pd(PPh₃)₄ for improved efficiency in boronate cross-couplings .
- Temperature optimization : Conduct reactions at 55–100°C ( vs. 6) to balance reactivity and decomposition .
- Byproduct analysis : Use LC-MS to identify hydrolysis byproducts (e.g., free amines from amide bond cleavage) and adjust protecting groups accordingly.
Q. How can computational modeling predict this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Employ AutoDock Vina to simulate binding to protease active sites, focusing on hydrogen bonding with the 4-hydroxyphenyl and pyrrolidine moieties.
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the peptide backbone in aqueous environments .
- QSAR analysis : Correlate substituent effects (e.g., fluorophenyl groups in ) with inhibitory activity .
Q. How to resolve contradictions in NMR data for structural confirmation?
- Methodological Answer :
- 2D NMR (HSQC, HMBC) : Assign overlapping proton signals (e.g., pyrrolidine CH₂ vs. propanoyl CH₃) through heteronuclear correlations.
- Isotopic labeling : Synthesize a ¹³C-labeled analog (per ’s deuterated analogs) to clarify ambiguous carbon signals .
- Comparative analysis : Match ESI/MS fragmentation patterns (e.g., m/z 254.1 in ) with synthetic intermediates .
Data-Driven Insights from Evidence
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
